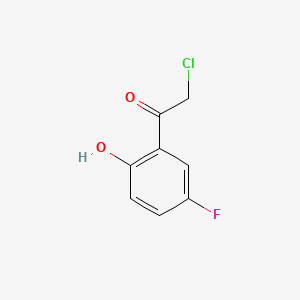

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Description

BenchChem offers high-quality 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGROLAGNLEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653853 | |

| Record name | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-75-7 | |

| Record name | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Utilization of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone (CAS 2002-75-7), a critical pharmacophore intermediate used in the synthesis of fluorinated benzofurans and kinase inhibitors.[1] While the nominal molecular weight is 188.58 g/mol , successful deployment of this compound in drug development requires a nuanced understanding of its isotopic mass distribution, synthesis challenges (specifically regioselectivity), and handling protocols due to its lachrymatory nature.[1]

This document moves beyond basic physical constants to establish a self-validating protocol for synthesis, purification, and analytical verification.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying on the average molecular weight is insufficient.[1] The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct mass spectral signature that serves as a primary identity test.[1]

| Property | Value / Description |

| IUPAC Name | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one |

| CAS Number | 2002-75-7 |

| Molecular Formula | C₈H₆ClFO₂ |

| Average Molecular Weight | 188.58 g/mol |

| Monoisotopic Mass | 188.0040 (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) |

| Isotopic Pattern | M (100%) and M+2 (~32%) due to ³⁷Cl abundance |

Solubility & Stability Profile

-

Lipophilicity (LogP): ~2.1 (Predicted).[1] Soluble in DCM, Ethyl Acetate, and DMSO.[1]

-

Stability: The

-chloro ketone moiety is highly reactive toward nucleophiles.[1] Avoid protic solvents (methanol/ethanol) during long-term storage to prevent hemiacetal formation or solvolysis.[1] -

pKa: The phenolic hydroxyl group has a pKa of ~7.5–8.0, lowered by the electron-withdrawing fluorine and the ortho-carbonyl group (hydrogen bonding).[1]

Synthesis & Production Workflow

The synthesis of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone typically proceeds via a two-stage workflow designed to ensure regioselectivity.[1] The process begins with the Fries rearrangement of 4-fluorophenyl acetate, followed by controlled

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical pathway and decision points to avoid common impurities (such as di-chlorinated byproducts).

Figure 1: Synthetic route highlighting the critical control point at the chlorination step to prevent over-chlorination.

Detailed Methodology

Step 1: Precursor Synthesis (Fries Rearrangement)

-

Protocol: React 4-fluorophenol with acetic anhydride to form the ester. Treat the ester with anhydrous Aluminum Chloride (

) at 120–140°C (neat or in chlorobenzene).[1] -

Mechanism: The Lewis acid coordinates with the carbonyl oxygen, facilitating acyl group migration to the ortho position.[1]

-

Critical Check: Monitor by TLC/HPLC for the disappearance of the ester.[1] The product (5'-Fluoro-2'-hydroxyacetophenone) is a solid (mp 31-35°C).[1]

Step 2: Selective

-

Reagent Choice: Use Copper(II) Chloride (

) in refluxing ethyl acetate/chloroform mixture.[1] This method is preferred over elemental chlorine ( -

Stoichiometry: Strictly limit reagent to 1.0–1.05 equivalents.

-

Workup: Quench with cold water. The

-chloro ketone is a potent lachrymator (tear-inducing).[1] All work must be performed in a fume hood.[1]

Analytical Characterization & Validation

To confirm the molecular weight and structural integrity, a multi-modal approach is required.

Mass Spectrometry (MS) Validation

The "Molecular Weight" verification is best performed using LC-MS with Electrospray Ionization (ESI) in Negative Mode (ESI-), targeting the phenolate ion.[1]

-

Target Ion:

-

Calculated m/z: 186.99 (for ³⁵Cl isotope).[1]

-

Isotope Confirmation: You must observe the ³⁷Cl satellite peak at m/z 188.99 with an intensity approximately 33% of the base peak.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the target from regioisomers.[1]

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR | 11.50 ppm | Singlet (Broad) | Phenolic -OH (Intramolecular H-bond) |

| ¹H NMR | 4.65 ppm | Singlet | |

| ¹H NMR | 7.0 – 7.5 ppm | Multiplets | Aromatic Ring Protons (3H) |

| ¹⁹F NMR | -120 to -125 ppm | Multiplet | Fluorine on aromatic ring |

QC Decision Tree (Graphviz Visualization)

Figure 2: Quality Control workflow ensuring both purity and structural identity.

Applications in Drug Development[1][2]

This molecule is a versatile electrophilic building block .[1] The combination of the

-

Benzofuran Synthesis: Under basic conditions (e.g.,

in acetone), the phenolic oxygen attacks the -

Thiazole Formation: Reaction with thioureas or thioamides yields 4-(2-hydroxy-5-fluorophenyl)thiazoles, a common motif in antifungal research (azole class).[1]

-

Enzyme Inhibition Studies: The

-chloro ketone moiety can act as a covalent warhead, targeting cysteine residues in enzyme active sites during early-stage inhibitor screening.[1]

Safety & Handling (Critical)

Warning: 2-Chloro-5'-fluoro-2'-hydroxyacetophenone is an

-

Hazard: Potent lachrymator (causes severe eye and respiratory irritation) and skin sensitizer.[1]

-

Containment: Weighing and transfer must occur inside a certified chemical fume hood.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory potential.[1]

References

-

ChemicalBook. (2025).[1] 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone Product Properties and CAS 2002-75-7.[1][2][3] Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2024).[1] 5-Fluoro-2-hydroxyacetophenone (Precursor Data). NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 5'-Fluoro-2'-hydroxyacetophenone and derivatives. Retrieved from [1]

-

PubChem. (2025).[1][6][7] Compound Summary: 2'-Hydroxyacetophenone derivatives. National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 1481-27-2|4-Fluoro-2-hydroxyacetophenone|BLD Pharm [bldpharm.com]

- 4. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 5. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5 -Fluoro-2 -hydroxyacetophenone 98 394-32-1 [sigmaaldrich.com]

Unveiling the Mechanistic Potential of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Uncharted Territory of a Novel Acetophenone

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This technical guide addresses the compound 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone , a molecule situated at the confluence of several promising pharmacophores. It is imperative to state at the outset that, as of the current scientific literature, the specific mechanism of action for this precise molecule has not been explicitly elucidated.

However, the absence of direct evidence presents not a barrier, but an opportunity for predictive analysis and targeted investigation. This document, therefore, leverages established knowledge of structurally related halogenated and hydroxylated acetophenones to construct a robust, albeit hypothetical, framework for the potential mechanisms of action of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. Our approach is grounded in the synthesis of existing data on similar compounds, providing a scientifically rigorous foundation for future research and development.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a conventional template in favor of a narrative that logically builds a case for the compound's potential biological activities, offering both theoretical insights and practical, actionable experimental protocols to validate these hypotheses.

I. The Architectural Blueprint: Deconstructing 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone for Mechanistic Clues

The molecular architecture of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone offers several key features that likely dictate its biological interactions:

-

The Hydroxyacetophenone Core: This fundamental scaffold is a well-established pharmacophore. Hydroxyacetophenones are known to possess a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The presence of both a hydroxyl and a carbonyl group provides opportunities for hydrogen bonding and coordination with biological targets.

-

Halogen Substituents (Chloro and Fluoro): The inclusion of chlorine and fluorine atoms significantly modulates the electronic and lipophilic properties of the molecule. These substitutions can enhance membrane permeability, alter metabolic stability, and influence binding affinity to target proteins. The specific placement of these halogens on the aromatic ring will create a unique electrostatic potential, guiding its interaction with biological macromolecules.

Given these structural alerts, we can hypothesize two primary, and potentially interconnected, mechanisms of action for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone: a role as a broad-spectrum antimicrobial agent and as a modulator of inflammatory pathways.

II. Hypothesized Mechanism of Action 1: A Broad-Spectrum Antimicrobial Agent

The prevalence of antimicrobial activity among hydroxyacetophenone derivatives suggests that 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone may exert its effects through the disruption of essential microbial processes.[1]

A. Postulated Molecular Targets and Pathways

The lipophilic nature of the compound, enhanced by the halogen substituents, may facilitate its passage through microbial cell membranes. Once inside, potential mechanisms could include:

-

Enzyme Inhibition: The acetophenone moiety could interact with the active sites of key bacterial or fungal enzymes. The hydroxyl and carbonyl groups are prime candidates for forming hydrogen bonds with amino acid residues, while the halogenated phenyl ring could engage in hydrophobic or halogen bonding interactions.

-

Disruption of Cell Wall Integrity: The compound might interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to compromised cell wall integrity and subsequent cell lysis.

-

Interference with Nucleic Acid or Protein Synthesis: Interaction with DNA gyrase, topoisomerases, or the ribosomal machinery are other plausible mechanisms to disrupt microbial replication and growth.

B. Experimental Workflow for Validating Antimicrobial Activity

To systematically investigate the hypothesized antimicrobial properties, a multi-tiered approach is recommended.

1. Initial Screening for Antimicrobial Spectrum:

-

Objective: To determine the range of bacteria and fungi against which 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone exhibits activity.

-

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Include appropriate positive (standard antibiotics/antifungals) and negative (vehicle) controls.

-

Following incubation, determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

2. Elucidating the Mode of Action:

-

Objective: To discern whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic and to identify the primary cellular process it disrupts.

-

Methodology:

-

Time-Kill Assays: To differentiate between cidal and static effects.

-

Macromolecule Synthesis Inhibition Assays: Utilize radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) to assess the compound's impact on the synthesis of these essential macromolecules. A significant reduction in the incorporation of a specific precursor will point towards the inhibited pathway.

-

Diagram of the Proposed Experimental Workflow for Antimicrobial Mechanism of Action Studies:

Caption: A streamlined workflow for the systematic investigation of the antimicrobial mechanism of action.

III. Hypothesized Mechanism of Action 2: A Modulator of Inflammatory Pathways

The documented use of 5'-Fluoro-2'-hydroxyacetophenone as a precursor for anti-inflammatory drugs strongly suggests that our target compound may also interact with key nodes in the inflammatory cascade.[2]

A. Postulated Molecular Targets and Pathways

Inflammation is a complex biological response involving a multitude of signaling pathways. Potential targets for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The acetophenone scaffold could potentially bind to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.

-

Lipoxygenase (LOX) Enzymes: Similar to COX enzymes, LOX enzymes are involved in the synthesis of pro-inflammatory leukotrienes.

-

Cytokine Signaling Pathways: The compound could interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This could occur through the inhibition of upstream signaling kinases (e.g., MAPKs, IKK) or transcription factors (e.g., NF-κB).

-

Cysteinyl-leukotriene receptor type 1 (CysLT1): Given that a related hydroxyacetophenone derivative is a known CysLT1 antagonist, this is a highly plausible target.[1] Antagonism of this receptor would block the pro-inflammatory effects of leukotrienes.

B. Experimental Workflow for Validating Anti-inflammatory Activity

A cellular and biochemical approach is warranted to dissect the potential anti-inflammatory mechanism.

1. Cellular Assays for Anti-inflammatory Effects:

-

Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

-

Methodology:

-

Use a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs).

-

Treat the cells with various concentrations of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone prior to or concurrently with the inflammatory stimulus.

-

Measure the production of key inflammatory mediators:

-

Prostaglandin E₂ (PGE₂): Quantify using an ELISA kit to assess COX pathway inhibition.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measure levels in the cell culture supernatant using ELISA or a multiplex bead array.

-

Nitric Oxide (NO): Determine NO production using the Griess assay as an indicator of iNOS activity.

-

-

2. Biochemical Assays for Target Engagement:

-

Objective: To determine if the compound directly interacts with and inhibits specific inflammatory enzymes or receptors.

-

Methodology:

-

COX-1/COX-2 Inhibition Assays: Utilize commercially available kits to measure the IC₅₀ of the compound against purified COX-1 and COX-2 enzymes.

-

5-LOX Inhibition Assay: Similarly, determine the IC₅₀ against purified 5-lipoxygenase.

-

CysLT1 Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled CysLT1 ligand to determine the binding affinity (Kᵢ) of the compound for the receptor.

-

3. Probing Intracellular Signaling Pathways:

-

Objective: To identify the specific signaling pathways modulated by the compound.

-

Methodology:

-

Western Blot Analysis: In stimulated cells treated with the compound, probe for the phosphorylation status of key signaling proteins such as p38 MAPK, JNK, ERK, and IκBα. A decrease in the phosphorylation of these proteins would indicate inhibition of their respective pathways.

-

NF-κB Reporter Assay: Use a cell line stably transfected with an NF-κB-luciferase reporter construct to quantify the effect of the compound on NF-κB transcriptional activity.

-

Diagram of the Hypothesized Anti-inflammatory Signaling Pathways and Potential Points of Intervention:

Sources

Technical Guide: Research Frontiers for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Executive Summary: The Fluorinated "Warhead" Scaffold

In the landscape of medicinal chemistry, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS: 2002-75-7) represents a high-value "lynchpin" intermediate. Its structural uniqueness lies in the convergence of three distinct reactive functionalities: an electrophilic

This guide analyzes the compound not merely as a reagent, but as a divergent scaffold capable of accessing three critical pharmacophore classes: 6-fluorobenzofurans , 6-fluorochromones , and fluorinated aminothiazoles . For drug development professionals, this molecule offers a direct synthetic vector to enhance metabolic stability (via fluorination) while accessing privileged heterocyclic space.

Module 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a bifunctional electrophile-nucleophile system. The specific placement of the fluorine atom at the 5' position (para to the hydroxyl) is strategic for blocking metabolic hydroxylation, a common clearance pathway for phenolic drugs.

| Feature | Chemical Role | Drug Development Implication |

| High-reactivity electrophile ("Warhead") | Enables rapid alkylation; precursor to thiazoles/imidazoles via Hantzsch synthesis. | |

| 2'-Hydroxyl Group | Intramolecular nucleophile | Facilitates cyclization to oxygen heterocycles (benzofurans/chromones). |

| 5'-Fluorine | Metabolic blocker / Electronic modulator | Increases lipophilicity ( |

The "Divergent Synthesis" Map

The following diagram illustrates how this single precursor branches into three distinct therapeutic classes.

Figure 1: Divergent synthetic pathways from the core scaffold. The

Module 2: Primary Research Areas

The Benzofuran Route (Kinase Inhibition)

Benzofuran-3-ones are privileged scaffolds in kinase inhibitor design (e.g., VEGFR, EGFR inhibitors). The 6-fluoro substitution is particularly valuable because it mimics the electronic properties of oxygen while maintaining a smaller steric profile than a methoxy group.

-

Mechanism: Intramolecular

displacement of the chloride by the phenoxide anion. -

Application: Synthesis of fluorinated aurones (via condensation with benzaldehydes) which exhibit potent anticancer activity.

The Chromone Route (Antimicrobial & Neuroprotection)

Chromones are naturally occurring pharmacophores. Introducing a fluorine atom at the 6-position (derived from the 5'-fluoro precursor) has been shown to significantly enhance biological activity against Candida species and improve blood-brain barrier (BBB) penetration for CNS targets.

-

Key Reaction: Baker-Venkataraman rearrangement followed by cyclization.

-

Target: 6-Fluoro-flavones (neuroprotective agents).

The Thiazole Route (Infectious Disease)

By reacting the

-

Utility: These structures mimic the pharmacophore of modern antifungal azoles and bacterial DNA gyrase inhibitors.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 6-Fluorobenzofuran-3-one via intramolecular cyclization.

Rationale: This protocol demonstrates the "self-validating" nature of the chemistry—successful cyclization is immediately evident by the disappearance of the aliphatic

Materials

-

Precursor: 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (1.0 eq)

-

Base: Sodium Acetate (NaOAc) (anhydrous, 2.5 eq)

-

Solvent: Ethanol (absolute)

-

Workup: Ethyl acetate, Brine,

Step-by-Step Methodology

-

Preparation: Dissolve 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add anhydrous Sodium Acetate (25 mmol) in a single portion.

-

Note: NaOAc is preferred over stronger bases (like NaOH) to prevent ring opening or polymerization of the sensitive furanone product.

-

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).-

Endpoint: Disappearance of the starting material spot (

) and appearance of a new, more polar spot (

-

-

Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Analytical Validation Criteria

| Technique | Expected Signal | Mechanistic Confirmation |

| 1H NMR | Disappearance of singlet at | Confirms loss of chlorine and cyclization. |

| 1H NMR | New singlet at | Confirms formation of the furanone ring. |

| IR | Shift in Carbonyl stretch ( | Indicates ring strain of the 5-membered furanone. |

Module 4: Future Outlook & Metabolic Stability

Research into this scaffold is moving toward metabolic hardening . The 5-fluoro group serves as a bioisostere for hydrogen but blocks metabolic oxidation.

-

Hypothesis for Future Study: Comparative metabolic stability assays (microsomal stability) between the 5-fluoro derivative and the non-fluorinated parent (2-chloro-2'-hydroxyacetophenone) will likely show significantly prolonged half-life (

) for the fluorinated analog, making it a superior candidate for oral drug delivery.

References

-

Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone and related alpha-haloketones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides crystallographic and synthetic data for the structural class of alpha-chloro-hydroxyacetophenones.

-

Antifungal and antibiofilm activities of chromones against nine Candida species. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the biological utility of chromone derivatives accessible from this scaffold.

- Preparation process of 5-fluoro-2-hydroxyacetophenone (Precursor Synthesis).

-

Reaction of alpha-haloketones with thioureas (Hantzsch Synthesis). Source: ResearchGate URL:[1][2][3][Link] Relevance: Establishes the mechanism for converting the scaffold into aminothiazoles.

-

Chemical Synthesis Applications of 2-Hydroxyacetophenone Derivatives. Source: NBInno Technical Guide URL:[Link] Relevance: Broad overview of the reactivity profile of ortho-hydroxyacetophenones.

Sources

Methodological & Application

The Versatile Synthon: Applications of 2-Hydroxyacetophenone Derivatives in Modern Organic Synthesis

Senior Application Scientist Note: While the specific molecule 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is not widely documented in readily available literature, its core structure is representative of a highly versatile class of organic intermediates. This guide will focus on the synthesis and application of the closely related and well-characterized compound, 5-fluoro-2'-hydroxyacetophenone . Understanding the reactivity and synthetic potential of this analog provides a strong foundation for the synthesis and application of other substituted 2-hydroxyacetophenones, including a proposed synthetic route to the target molecule, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

Introduction to Substituted 2-Hydroxyacetophenones

Substituted 2-hydroxyacetophenones are invaluable building blocks in organic and medicinal chemistry.[1] The presence of three key functional elements—a reactive aromatic ring, a nucleophilic hydroxyl group, and an electrophilic carbonyl group—provides a rich landscape for a multitude of chemical transformations. These compounds serve as precursors for a wide range of heterocyclic systems and other complex molecules with significant biological activities.[2][3] Their derivatives have been instrumental in the development of pharmaceuticals, agrochemicals, and materials science.[2]

Synthesis of the Core Intermediate: 5-Fluoro-2'-hydroxyacetophenone

A common and industrially viable method for the synthesis of 5-fluoro-2'-hydroxyacetophenone involves a multi-step process starting from readily available aminophenol.[4][5] This pathway leverages classical named reactions to construct the target molecule efficiently.

Synthetic Pathway Overview

The synthesis proceeds through four main steps:

-

Acetylation: Protection of both the amino and hydroxyl groups of p-aminophenol.

-

Fries Rearrangement: A Lewis acid-catalyzed rearrangement to introduce the acetyl group onto the aromatic ring.

-

Hydrolysis: Deprotection of the amino group.

-

Diazotization and Fluorination: Conversion of the amino group to a fluoro group via a diazonium salt intermediate.

Caption: Synthetic pathways from 5-fluoro-2'-hydroxyacetophenone.

Protocol for the Synthesis of a 6-Fluoroflavone Derivative

[6] Step 1: Synthesis of 2'-Hydroxy-5'-fluorochalcone (Claisen-Schmidt Condensation)

-

Dissolve 5-fluoro-2'-hydroxyacetophenone and a substituted aromatic aldehyde in ethanol.

-

Add a solution of potassium hydroxide or sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and acidify to precipitate the chalcone.

-

Filter, wash, and recrystallize the product.

Step 2: Oxidative Cyclization to 6-Fluoroflavone

-

Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is filtered, washed, and purified.

Proposed Synthetic Route to 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

To synthesize the target molecule, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a regioselective chlorination of 5-fluoro-2'-hydroxyacetophenone is required. The hydroxyl and acetyl groups on the aromatic ring will direct the electrophilic substitution. The strongly activating and ortho-, para-directing hydroxyl group will have a dominant effect. Given that the para position to the hydroxyl group is occupied by the fluorine atom, the incoming electrophile (Cl+) will be directed to the ortho position.

Proposed Chlorination Protocol

Reagents:

-

Starting Material: 5-Fluoro-2'-hydroxyacetophenone

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Solvent: Dichloromethane (DCM) or Acetonitrile

Procedure:

-

Dissolve 5-fluoro-2'-hydroxyacetophenone in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the chlorinating agent (1.0 equivalent) in the same solvent to the cooled solution under stirring.

-

Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a solution of sodium sulfite (if using SO₂Cl₂).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

Caption: Proposed chlorination of 5-fluoro-2'-hydroxyacetophenone.

Conclusion

While direct literature on 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is scarce, the principles of organic synthesis allow for a rational design of its preparation from the well-documented intermediate, 5-fluoro-2'-hydroxyacetophenone. The rich chemistry of substituted 2-hydroxyacetophenones underscores their importance as versatile synthons in the creation of a diverse array of complex molecules for the pharmaceutical and chemical industries. The protocols and pathways detailed herein provide a comprehensive guide for researchers and professionals in drug development.

References

Sources

- 1. jpub.org [jpub.org]

- 2. jpub.org [jpub.org]

- 3. nbinno.com [nbinno.com]

- 4. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Application Note: Derivatization & Biological Profiling of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Abstract

This technical guide details the strategic derivatization of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CFHA) for applications in medicinal chemistry and chemical proteomics. CFHA serves a dual role in biological assays: first, as a privileged scaffold precursor for the synthesis of bioactive 5-fluorobenzofurans (kinase inhibitors, antimicrobials); and second, as a covalent electrophilic warhead for mapping reactive cysteine residues in Activity-Based Protein Profiling (ABPP). This document provides validated protocols for scaffold cyclization, fluorescent probe synthesis, and proteomic labeling, supported by mechanistic insights and quality control parameters.

Chemical Biology Profile & Reactivity

The utility of CFHA lies in its dense functionalization. It contains three distinct reactive centers that allow for orthogonal derivatization strategies. Understanding this reactivity is prerequisite to successful assay design.

Structural Analysis

-

-Chloro Ketone (Warhead): A potent electrophile. It undergoes

-

2'-Phenolic Hydroxyl: An intramolecular nucleophile. Under basic conditions, the phenoxide ion attacks the

-carbon to form the furan ring. -

5'-Fluorine: A bioisostere of hydrogen. It enhances metabolic stability (blocking P450 oxidation at the para-position relative to the phenol) and modulates lipophilicity without significant steric perturbation.

Reactivity Map

The following diagram illustrates the divergent pathways for CFHA derivatization:

Figure 1: Divergent synthetic pathways for CFHA. Blue: Starting Material; Green: Drug Scaffold; Yellow: Imaging Probe; Red: Proteomic Adduct.

Application A: Synthesis of Bioactive 5-Fluorobenzofuran Scaffolds

Context: Benzofurans are key pharmacophores in kinase inhibitors and anti-tumor agents. The 5-fluoro substitution is critical for enhancing potency and metabolic half-life. The following protocol utilizes the Rap-Stoermer type cyclization or direct base-mediated closure to generate the benzofuran-3-one core.

Protocol 1: One-Pot Cyclization to 5-Fluorobenzofuran-3-one

Reagents:

-

Substrate: CFHA (1.0 eq)

-

Base: Potassium Carbonate (

, 2.5 eq) or Sodium Acetate ( -

Solvent: Acetone (dry) or DMF

-

Temperature: Reflux (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of CFHA in 10 mL of anhydrous acetone in a round-bottom flask.

-

Activation: Add 2.5 mmol of anhydrous

. The solution may turn yellow due to phenoxide formation. -

Reaction: Heat the mixture to reflux under an inert atmosphere (

) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Mechanism: The base deprotonates the 2'-OH. The resulting phenoxide performs an intramolecular

Key Data Points for Validation:

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | 75–85% | Lower yields in DMF due to workup loss. |

| 1H NMR |

Application B: Cysteine Reactivity Profiling (ABPP)

Context:

Protocol 2: Proteomic Labeling with CFHA

Reagents:

-

Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100.

-

Probe: CFHA (50 mM stock in DMSO).

-

Click Reagent (Optional): If using an alkyne-derivative of CFHA. Note: Since native CFHA lacks a click handle, this protocol assumes direct MS analysis or competition assays.

-

Competitor: Iodoacetamide (IA) or a known inhibitor.

Workflow (Competition Assay):

-

Lysate Preparation: Prepare cell lysate (e.g., HeLa or HEK293) at 1 mg/mL protein concentration.

-

Probe Incubation: Treat lysate with CFHA (10–50

) for 1 hour at-

Control: Treat parallel sample with DMSO only.

-

-

Chase/Competition: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin) to both samples. React for 1 hour.

-

Enrichment & Digestion: Streptavidin-enrich the IA-labeled proteins, digest with Trypsin.

-

LC-MS/MS Analysis: Quantify peptide abundance.

-

Result Interpretation: Peptides that disappear in the CFHA-treated sample represent cysteines that were covalently modified by CFHA, preventing IA binding.

-

Biological Logic: The 5-fluoro group on CFHA alters the electrophilicity of the ketone slightly compared to the non-fluorinated analog, potentially tuning selectivity toward specific cysteine

Application C: Synthesis of Fluorescent Covalent Probes

Context: To directly visualize CFHA binding in cells without mass spectrometry, the ketone moiety can be derivatized with a fluorophore before biological application. This creates a "Turn-On" probe.

Protocol 3: Hydrazone Derivatization

Reagents:

-

CFHA (1.0 eq)

-

Dansyl Hydrazine (1.0 eq) (Fluorophore)

-

Catalyst: Acetic Acid (cat.)

-

Solvent: Ethanol

Step-by-Step Methodology:

-

Mix: Combine CFHA and Dansyl Hydrazine in Ethanol.

-

Catalyze: Add 2–3 drops of glacial acetic acid.

-

Reflux: Heat at

for 2 hours. -

Isolate: Cool on ice. The hydrazone product usually precipitates. Filter and wash with cold ethanol.

Assay Utility: The resulting molecule retains the

Visualizing the Assay Workflow

The following diagram details the decision matrix for using CFHA in drug discovery versus target identification.

Figure 2: Workflow selection for CFHA. Left: Scaffold generation for library screening. Right: Chemoproteomic profiling for target validation.

References

-

Benzofuran Synthesis & Bioactivity

-

Cysteine Profiling (ABPP)

-

Derivatization Chemistry

-

Scaffold Reactivity

-

Targeting Reactive Cysteines

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Welcome to the technical support center for the synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, ensure high purity, and streamline your development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, and how do they influence the impurity profile?

A1: The most prevalent and industrially relevant synthetic strategy involves two key transformations: the acylation of a phenol and a subsequent rearrangement. The typical sequence starts with 4-fluorophenol, which is first acylated with chloroacetic anhydride or chloroacetyl chloride to form 4-fluorophenyl chloroacetate. This intermediate then undergoes a Lewis acid-catalyzed Fries Rearrangement to yield the target molecule.[1][2][3] An alternative, though often less efficient, route is the direct Friedel-Crafts acylation of 4-fluorophenol with chloroacetyl chloride.[4][5] Each route has a distinct impurity profile. The Fries rearrangement is notorious for generating positional isomers, while direct acylation can suffer from low yields and catalyst-related side products.

Q2: What are the most critical classes of impurities to monitor in this synthesis?

A2: Impurities in this synthesis can be broadly categorized into three groups:

-

Process-Related Impurities: These include unreacted starting materials (4-fluorophenol, 4-fluorophenyl chloroacetate) and reagents.

-

Isomeric Impurities: Primarily the para-isomer, 2-Chloro-4'-fluoro-4'-hydroxy-acetophenone, which is a common byproduct of the Fries rearrangement.

-

By-products and Degradants: These can include di-acylated species, poly-halogenated compounds, and products arising from the hydrolysis of the chloroacetyl group.

Q3: Why is controlling the ortho-to-para isomer ratio so critical during the Fries Rearrangement?

A3: The desired product, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, is the ortho isomer. The para isomer is a significant impurity that often has similar physical properties, making its removal via crystallization or standard chromatography challenging and costly at scale. The formation of the ortho product is thermodynamically favored due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which can also form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[2] Controlling reaction conditions to favor this thermodynamic product is paramount for achieving high purity and yield.

Troubleshooting Guide: Common Synthesis Issues

Issue 1: High Levels of the Para-Isomer Impurity Detected

Question: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to the unwanted para-isomer, 2-Chloro-4'-fluoro-4'-hydroxy-acetophenone. How can I improve the selectivity for the desired ortho-product?

Probable Cause: The Fries rearrangement is highly sensitive to reaction conditions. The formation of the para product is kinetically favored, especially at lower temperatures.[2] Insufficient thermal energy prevents the acyl group from migrating from the para to the more thermodynamically stable ortho position.

Expert Recommendation & Protocol:

To favor the ortho isomer, you must shift the reaction equilibrium towards the thermodynamic product.

-

Temperature Control: This is the most critical parameter. High reaction temperatures (typically >120 °C) favor the formation of the ortho product.[2][6] Conduct small-scale experiments to optimize the temperature for your specific solvent system, as excessively high temperatures can lead to degradation.

-

Solvent Polarity: Non-polar solvents (e.g., toluene, xylene, or even solvent-free melts) generally favor the ortho isomer.[2] Polar solvents can solvate the intermediate acylium ion, increasing its lifetime and allowing it to diffuse further, which promotes the intermolecular reaction leading to the para product.

-

Catalyst Stoichiometry: A stoichiometric excess of the Lewis acid (e.g., AlCl₃) is often required, as it complexes with both the starting ester and the product ketone.[7][8] This ensures the catalyst remains active throughout the reaction to facilitate the rearrangement.

| Parameter | Condition for High ortho Selectivity | Condition for High para Selectivity | Rationale |

| Temperature | High (>120 °C) | Low (<60 °C) | Thermodynamic vs. Kinetic Control[2] |

| Solvent | Non-polar (e.g., Toluene) or Solvent-free | Polar (e.g., Nitrobenzene) | Favors intramolecular rearrangement |

| Catalyst | >1.0 equivalent of Lewis Acid | Stoichiometric or sub-stoichiometric | Drives reaction to completion |

Issue 2: Incomplete Conversion and Presence of Starting Ester

Question: My crude product contains a significant amount of unreacted 4-fluorophenyl chloroacetate. How can I drive the reaction to completion?

Probable Cause: Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the Lewis acid catalyst. Moisture is a primary culprit for catalyst deactivation, as Lewis acids like AlCl₃ react violently with water.

Expert Recommendation & Protocol:

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried. Use anhydrous solvents and ensure the 4-fluorophenyl chloroacetate starting material is dry. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Increase Reaction Time/Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC or in-process HPLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.

-

Verify Catalyst Quality and Loading: Use a fresh, high-purity Lewis acid. If moisture contamination is suspected, a higher catalyst loading may be necessary to compensate for the deactivated portion.

Issue 3: Formation of Di-chlorinated or Other Halogenated By-products

Question: My mass spectrometry data indicates the presence of impurities with masses corresponding to additional chlorination. What is the source of this, and how can it be prevented?

Probable Cause: This issue typically arises if the chlorination step is performed on the hydroxyacetophenone ring rather than using chloroacetyl chloride as the acylating agent. Aromatic rings with activating hydroxyl groups are susceptible to electrophilic halogenation. Alternatively, side reactions involving the chloroacetyl group under harsh conditions could be a source.

Expert Recommendation & Protocol:

The most robust synthetic strategy to avoid this is to introduce the chloroacetyl group via acylation, not by direct chlorination of a pre-formed acetophenone.

-

Confirm Synthetic Route: The preferred route is the Fries rearrangement of 4-fluorophenyl chloroacetate.

-

If Direct Chlorination is Unavoidable: Use a mild chlorinating agent (e.g., sulfuryl chloride) and maintain strict stoichiometric control.[9] Add the chlorinating agent slowly at a reduced temperature (e.g., 0-5 °C) to minimize over-reaction.

Visualizing Impurity Formation

The following diagram illustrates the critical branching point in the Fries rearrangement that leads to the desired ortho product or the isomeric para impurity.

Caption: Synthesis and purification workflow for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

References

-

Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2012). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

Eureka | Patsnap. (2021). Preparation process of 5-fluoro-2-hydroxyacetophenone. Retrieved from [Link]

- Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369. DOI: 10.1002/0471264180.or001.11

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Z. M. Z. Al-Mulla. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

Chromatography Today. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Poisoning in Reactions of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of catalyst poisoning. By understanding the underlying causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is designed to help you identify the root cause of catalyst failure and provides actionable steps to rectify the issue.

Problem 1: Reaction stalls or fails to reach completion.

Possible Cause A: Poisoning of the catalyst by impurities in the starting materials or solvents.

-

Explanation: Many common catalysts, particularly those based on palladium (Pd), platinum (Pt), and rhodium (Rh), are highly susceptible to poisoning by a variety of functional groups and elements. These poisons can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2]

-

Troubleshooting Steps:

-

Analyze Starting Materials: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace impurities in your 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone starting material and any other reagents.[3][4]

-

Purify Reagents: If impurities are detected, purify the starting materials and solvents. Common purification techniques include recrystallization, distillation, or passing through a column of activated carbon or alumina.

-

Use High-Purity Solvents: Ensure that all solvents are of high purity and are properly dried and degassed, as water and oxygen can also inhibit some catalytic reactions.

-

Possible Cause B: Competing side reactions or product inhibition.

-

Explanation: The product of the reaction or a byproduct could be acting as a catalyst inhibitor.[5] For instance, in cross-coupling reactions, the formation of certain coordination complexes can lead to catalyst deactivation.

-

Troubleshooting Steps:

-

Monitor Reaction Profile: Use in-situ reaction monitoring techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of products and byproducts over time.

-

Adjust Reaction Conditions: Modify the reaction temperature, pressure, or concentration of reactants to disfavor the formation of inhibitory species.

-

Consider a Different Catalyst: If product inhibition is inherent to the catalytic cycle, switching to a different catalyst system with a different mechanism may be necessary.

-

Problem 2: Inconsistent reaction yields between batches.

Possible Cause A: Variability in the quality of starting materials or catalyst.

-

Explanation: Batch-to-batch variations in the purity of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone or the activity of the catalyst can lead to inconsistent results. Even trace amounts of halide impurities can significantly impact catalytic activity.[6]

-

Troubleshooting Steps:

-

Standardize Material Sourcing: Source starting materials and catalysts from reputable suppliers with stringent quality control.

-

Test New Batches: Before use in a large-scale reaction, test each new batch of starting material and catalyst on a small scale to verify its performance.

-

Proper Catalyst Storage: Ensure the catalyst is stored under the recommended conditions (e.g., under an inert atmosphere) to prevent degradation.

-

Possible Cause B: Introduction of adventitious poisons.

-

Explanation: Contaminants can be introduced from various sources, including glassware, stirring bars, or the atmosphere.

-

Troubleshooting Steps:

-

Thorough Glassware Cleaning: Ensure all glassware is meticulously cleaned and dried before use. Consider an acid wash followed by rinsing with deionized water and drying in an oven.

-

Inert Atmosphere: For sensitive reactions, use Schlenk techniques or a glovebox to maintain an inert atmosphere and prevent the introduction of oxygen and moisture.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone?

A1: While the specific poisons depend on the reaction and catalyst, some of the most common classes of catalyst poisons include:

-

Sulfur Compounds: Thiols, sulfides, and sulfoxides are notorious poisons for noble metal catalysts like palladium and platinum.[7][8][9] They form strong bonds with the metal surface, blocking active sites.[7]

-

Nitrogen Compounds: Certain nitrogen-containing functional groups, such as pyridines, quinolines, and nitriles, can act as poisons.[10]

-

Halides: While sometimes used as promoters, excess halide ions can poison catalysts, particularly in cross-coupling reactions.[10][11]

-

Heavy Metals: Trace amounts of heavy metals like lead, mercury, and arsenic can cause severe catalyst deactivation.[1][2]

Q2: I am performing a hydrogenation of the ketone in 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone using a Pd/C catalyst. The reaction is sluggish. What could be the issue?

A2: Sluggish hydrogenation with a Pd/C catalyst can be due to several factors:

-

Catalyst Deactivation: The starting material or solvent may contain sulfur impurities. Even at the ppm level, these can poison the catalyst.

-

Halide Poisoning: The chloro-substituent on the aromatic ring could potentially interact with the catalyst surface, although this is less common for aryl chlorides in hydrogenation.

-

Inadequate Activation: Ensure the catalyst is properly activated if required. For some reactions, a pre-reduction step is necessary.

-

Mass Transfer Limitations: In heterogeneous catalysis, ensure efficient stirring to maximize contact between the reactants, hydrogen gas, and the catalyst surface.

-

Choice of Catalyst: For this specific substrate, a different catalyst such as Rh/C or a homogeneous catalyst might be more effective.

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

-

Reversible Poisoning: Poisons that are weakly adsorbed to the catalyst surface can sometimes be removed by washing with a suitable solvent or by thermal treatment.

-

Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur compounds on palladium, leads to irreversible poisoning.[12] In such cases, the catalyst usually needs to be replaced.

-

Regeneration Techniques: Some industrial processes use high-temperature oxidation to burn off carbonaceous deposits (coking) or reduction with hydrogen to remove certain poisons.[13][14] However, these methods are often not practical on a lab scale and can alter the catalyst's properties.

Q4: How can I prevent catalyst poisoning in my reactions?

A4: A proactive approach is the best strategy:

-

High-Purity Reagents: Start with the highest purity starting materials and solvents available.

-

Feedstock Purification: If necessary, purify your starting materials to remove potential poisons.

-

Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can preferentially bind to poisons, protecting the catalyst.

-

Careful Experimental Technique: Employ good laboratory practices to avoid introducing contaminants.

Data and Protocols

Table 1: Common Catalyst Poisons and Their Effects on Noble Metal Catalysts

| Poison Class | Examples | Affected Catalysts | Mechanism of Poisoning |

| Sulfur Compounds | Thiols, H₂S, SO₂ | Pd, Pt, Rh, Ru, Ni | Strong chemisorption on active sites, forming stable metal sulfides.[7][12] |

| Nitrogen Compounds | Pyridine, Quinolines, Nitriles | Pd, Pt, Rh | Coordination to metal centers, blocking reactant access.[10] |

| Halides | Excess Cl⁻, Br⁻, I⁻ | Pd, Cu | Can alter the electronic properties of the catalyst or form stable metal-halide complexes.[10][15] |

| Heavy Metals | Pb, Hg, As | Most noble metals | Formation of alloys or strong adsorption on active sites.[1][2] |

| Carbon Monoxide | CO | Pd, Pt, Rh | Strong coordination to metal centers, often leading to reversible deactivation.[10] |

Experimental Protocol: Small-Scale Test for Catalyst Poisoning in a Hydrogenation Reaction

Objective: To determine if the starting material (2-Chloro-5'-fluoro-2'-hydroxy-acetophenone) or solvent is poisoning the catalyst.

Materials:

-

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (as received)

-

Purified 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (e.g., recrystallized)

-

10% Pd/C catalyst

-

High-purity methanol (solvent)

-

Standard methanol (from a different, potentially lower-grade source)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Set up four parallel small-scale hydrogenation reactions under identical conditions (catalyst loading, substrate concentration, temperature, pressure).

-

Reaction A (Control): Purified substrate in high-purity methanol.

-

Reaction B (Substrate Test): As-received substrate in high-purity methanol.

-

Reaction C (Solvent Test): Purified substrate in standard methanol.

-

Reaction D (Combined Test): As-received substrate in standard methanol.

-

-

Monitor the progress of each reaction by hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC).

-

Analysis of Results:

-

If Reaction A proceeds significantly faster than Reaction B, the as-received substrate likely contains a catalyst poison.

-

If Reaction A proceeds significantly faster than Reaction C, the standard methanol is likely the source of the poison.

-

If Reaction D is the slowest, both the substrate and solvent may be contaminated.

-

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the common pathways leading to catalyst deactivation.

Caption: Common mechanisms of catalyst deactivation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst performance.

Sources

- 1. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Catalyst Poisoning Testing [intertek.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]

- 6. Halide-assisted metal ion reduction: emergent effects of dilute chloride, bromide, and iodide in nanoparticle synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 11. Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress on the mechanism of sulfur poisoning and resistance improvement of noble metal catalysts_Energy Environmental Protection [eep1987.com]

- 13. RSC - Page load error [pubs.rsc.org]

- 14. dcl-inc.com [dcl-inc.com]

- 15. pubs.acs.org [pubs.acs.org]

Challenges in the halogenation of hydroxyacetophenones

Technical Support Center: Halogenation of Hydroxyacetophenones

Current Status: Online Operator: Senior Application Scientist Case ID: HAP-HALO-2025

Welcome to the Technical Support Center

You are likely here because the halogenation of hydroxyacetophenone (HAP) is deceivingly complex. You are dealing with a "bipolar" substrate: the hydroxyl group (-OH) is a powerful ring activator (ortho/para director), while the acetyl group is a meta-director containing an enolizable

This creates a tug-of-war between Nuclear Halogenation (Ring) and

This guide does not just list recipes; it troubleshoots the competition between these two pathways.

Part 1: Diagnostic Workflow

Before selecting a reagent, determine your target and current failure mode. Use this decision matrix to align your conditions with your desired regioselectivity.

Figure 1: Decision matrix for selecting reaction conditions based on regioselectivity requirements.

Part 2: -Halogenation (Side-Chain Focus)

Objective: Synthesize phenacyl halides (e.g., 2-bromo-4'-hydroxyacetophenone) without touching the aromatic ring.

The Core Challenge

The phenolic -OH activates the ring so strongly that standard electrophilic sources (like

Protocol A: The Copper(II) Bromide Method (Highly Recommended)

This is the "Gold Standard" for selectivity.

-

Reagents: 1 equiv. Hydroxyacetophenone, 2 equiv.

. -

Solvent: 1:1 mixture of Ethyl Acetate (

) and Chloroform ( -

Procedure:

Why this works: The heterogeneous nature prevents a high concentration of free bromine (

Protocol B: The NBS "Switch" (Acidic Alumina)

N-Bromosuccinimide (NBS) is versatile.[3] Its selectivity is dictated by the catalyst surface.

-

Conditions: NBS + Acidic Alumina (

) in Methanol.[3] -

Mechanism: Acidic alumina promotes enolization of the ketone.[3] Methanol solvates the bromonium ion, directing it to the enol [2].

Troubleshooting -Halogenation

| Symptom | Probable Cause | Corrective Action |

| Ring Bromination observed | Solvent is too polar/protic (without acid catalyst). | Switch to |

| Di-bromination ( | Excess reagent or fast addition. | Use |

| Tarry/Black reaction mixture | Oxidation of the phenol. | Lower temperature.[3][4][5] Perform under |

| No Reaction | Enolization is too slow. | Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) to jumpstart enol formation. |

Part 3: Nuclear Halogenation (Ring Focus)

Objective: Place a halogen on the ring (usually ortho to the -OH) while leaving the acetyl group intact.

The Core Challenge

The acetyl group is electron-withdrawing (deactivating), but the -OH is strongly electron-donating (activating). The -OH wins. The halogen will go ortho to the hydroxyl group.

Protocol C: The NBS "Switch" (Neutral Alumina)

To favor the ring, we must avoid acid (which promotes enolization).

-

Reagents: NBS + Neutral Alumina.

-

Solvent: Acetonitrile (

) or -

Procedure: Reflux.[1][2][3][4] The neutral surface facilitates the electrophilic attack on the pi-system of the phenol ring rather than the side chain [2].

Protocol D: Calcium Hypochlorite (Chlorination)

For chlorination, elemental

-

Reagent:

(Calcium Hypochlorite) + Acetic Acid. -

Mechanism: Generates

in situ. -

Selectivity: High preference for the ring due to the high electron density provided by the phenol.

Troubleshooting Nuclear Halogenation

Q: I need the halogen para to the -OH, but the position is blocked. Can I direct it elsewhere?

-

A: No. In EAS, the -OH group is the "Captain." It directs Ortho/Para. If Para is blocked (by the acetyl group in 4-HAP), it goes Ortho. If you need a meta-halogen relative to the -OH, you must halogenate before forming the phenol, or use a different starting material.

Q: I am getting mixtures of mono- and di-halogenated ring products.

-

A: This is common with free halogens (

).-

Fix: Use NBS or NCS (N-chlorosuccinimide).[6] These release halogen slowly, allowing for stoichiometric control (1.05 equivalents).

-

Part 4: Critical Safety & Stability (Lachrymators)

Warning:

-

Containment: Never open reaction vessels or rotovap flasks outside a fume hood.

-

Glassware: Rinse all glassware with a dilute solution of sodium thiosulfate (

) and ethanol before taking it out of the hood. This quenches active halides. -

Storage: These compounds decompose in light and moisture (releasing HBr/HCl). Store in amber vials, under Argon, in the freezer.

Part 5: Mechanistic Visualization

Understanding the pathway divergence is critical for troubleshooting.

Figure 2: Mechanistic divergence. Acidic conditions drive the Enol pathway (Side-chain), while neutral/basic conditions favor Ring activation.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective bromination of hydroxyacetophenones with copper(II) bromide.[2] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

-

Paul, V., Sudalai, A., & Daniel, T. (1994). Substrate-directed regioselective bromination of aralkyl ketones using N-bromosuccinimide catalysed by active alumina. Tetrahedron Letters, 35(38), 7055-7056. Link

-

Gopinath, R., Haque, S. J., & Patel, B. K. (2002). Mono α-bromination of aralkyl ketones using N-bromosuccinimide catalysed by p-toluenesulphonic acid. The Journal of Organic Chemistry, 67(16), 5842–5845. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

By-product analysis in 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis

Topic: Synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical process parameters, impurity origins, and analytical challenges associated with the synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS: 394-32-1 derivative). This molecule is a vital intermediate for kinase inhibitors (e.g., Afatinib) and antifungal agents.

Part 1: The Synthetic Pathway & Impurity Origin

The "Why" Behind Your Impurities

The industrial standard for this synthesis involves the Fries Rearrangement of 4-fluorophenyl chloroacetate. While convergent, this route is chemically aggressive. The Lewis acid (AlCl

Reaction Network Diagram

The following diagram maps the kinetic vs. thermodynamic pathways. Note how the target molecule is actually a metastable intermediate that can cyclize if processed incorrectly.

Figure 1: Reaction network showing the Fries rearrangement and the competing cyclization pathway to the benzofuranone derivative.

Part 2: Troubleshooting Guide (Q&A)

Field-Proven Solutions for Common Failures

Q1: My HPLC purity is >98%, but GC-MS shows multiple peaks and low purity. Which is correct?

Diagnosis: You are likely observing Thermal Degradation Artifacts . The Science: Alpha-chloro-hydroxyacetophenones are thermally unstable. Inside the hot injector port of a GC (250°C+), the molecule undergoes rapid intramolecular cyclization to form 5-fluoro-3(2H)-benzofuranone (loss of HCl). Solution:

-

Trust the HPLC: Reverse-phase HPLC (UV detection at 254 nm) is the gold standard for this molecule.

-

Modify GC Method: If you must use GC, lower the injector temperature to <180°C and use a high split ratio to minimize residence time, but expect some degradation.

Q2: I am seeing a persistent impurity at RRT ~0.85 that resists recrystallization. What is it?

Diagnosis: This is likely 5-fluoro-3(2H)-benzofuranone (The "Cyclized" Impurity). The Cause: This forms if the reaction quench is too basic (pH > 8) or if the reaction mixture was heated excessively (>140°C) after the rearrangement. The phenoxide ion displaces the alpha-chloride. Corrective Action:

-

Quench Control: Always quench the AlCl

complex into ice/HCl. Ensure the final pH is acidic (< 2) before extraction. -

Temperature: Do not exceed 120°C during the Fries rearrangement.

Q3: The reaction stalled with 15% unreacted ester. Adding more AlCl

didn't help.

Diagnosis: Catalyst Poisoning / Moisture Ingress.

The Science: AlCl

-

Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of AlCl

relative to the ester. -

Drying: The ester intermediate must be dried (KF < 0.1%) before adding the Lewis acid.

Part 3: Analytical Validation & Data

Quantifying the Invisible

Use the following parameters to validate your material. Note the distinct shift in Carbon NMR for the cyclized impurity.

Impurity Profile Table[1]

| Component | Structure Description | Origin | Detection (HPLC) |

| Target | 2-Chloro-5'-fluoro-2'-hydroxyacetophenone | Product | Main Peak |

| Impurity A | 5-Fluoro-3(2H)-benzofuranone | Cyclization (Basic workup) | RRT ~0.85 (Less Polar) |

| Impurity B | 4-Fluorophenyl chloroacetate | Unreacted Intermediate | RRT ~1.2 (Non-polar) |

| Impurity C | 2,2'-Dihydroxy-5'-fluoroacetophenone | Hydrolysis of Cl | RRT ~0.4 (Polar) |

| Impurity D | 2-Chloro-3'-fluoro-6'-hydroxyacetophenone | Regioisomer | Trace (if 2-F-phenol present) |

Recommended HPLC Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

Part 4: Standardized Protocol

The "Fries Rearrangement" Workflow

This protocol minimizes the formation of the benzofuranone impurity.

-

Ester Formation (Precursor Synthesis):

-

Rearrangement (The Critical Step):

-

Solvent: Chlorobenzene (preferred for higher boiling point) or neat (melt).

-

Catalyst: Add anhydrous AlCl

(2.5 eq) in portions to the ester at 25°C. -

Ramp: Heat slowly to 115-120°C. Hold for 2-3 hours.

-

Control Point: Monitor by HPLC. Stop immediately when Ester < 1%. Do not overcook.

-

-

Quench & Isolation:

-

Cool to 60°C.

-

Pour reaction mass slowly into a mixture of Ice (5 parts) + Conc. HCl (1 part) .

-

Why: The HCl prevents the phenoxide from attacking the alpha-carbon (preventing cyclization).

-

Extract with Dichloromethane (DCM). Wash organic layer with water (NOT bicarbonate).

-

-

Purification:

-

Recrystallize from Ethanol/Water (80:20).

-

References

- Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Detailed mechanism of Fries Rearrangement).

-

Masesane, I. B. (2015).[4][5] "A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones". ResearchGate.[6][7] (Discusses the cyclization mechanisms of 2'-hydroxy ketones).

-

Sigma-Aldrich. (2024). Fries Rearrangement Technical Bulletin.

-

Ferslew, K. E., et al. (1986).[8] "Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone...". Journal of Forensic Sciences. (Evidence of thermal instability in GC analysis).

-

Vertex Patent Search. (2012). CN102557909A - Preparation method for 5-fluoro-2-hydroxyacetophenone. (Industrial process parameters).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. universalprint.org [universalprint.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research is built. For novel synthetic intermediates like 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a compound with potential applications in the synthesis of bioactive molecules, absolute structural integrity is paramount.[1] An error in atomic connectivity or stereochemistry can lead to vastly different biological activities and physical properties, wasting significant resources and time.

This guide provides an in-depth comparison of the available analytical techniques for the structural validation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal "gold standard" for this purpose, while also exploring the vital, complementary roles of spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This integrated approach represents a self-validating system, ensuring the highest degree of scientific rigor and trustworthiness in your research.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2] It provides a detailed, three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[3][4] Unlike other methods that provide information about connectivity or functional groups, X-ray crystallography delivers an unassailable picture of the molecule's exact spatial arrangement, making it the most reliable method for absolute structure determination.[5]

The journey from a powdered sample to a validated crystal structure is a multi-step process where each stage is critical for success.

Experimental Protocol: From Powder to Proof

The adage "garbage in, garbage out" is particularly resonant here; a high-quality crystal is the prerequisite for high-quality data. This is often the most challenging and empirical step of the process. For a small organic molecule like 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, several methods can be employed:

-

Slow Evaporation: This is the simplest method, involving dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.[6] The choice of solvent is critical; the compound should be soluble but not excessively so. A solvent system (e.g., ethanol/water, dichloromethane/hexane) can be used to fine-tune solubility.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the compound's solubility, promoting gradual crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, in a controlled manner.

Causality: The goal of these techniques is to allow molecules to organize themselves slowly and methodically into a well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for single-crystal diffraction.

Once suitable crystals have formed, a single, defect-free crystal is selected under a microscope. The ideal crystal should have sharp edges and be clear throughout. This crystal is then carefully mounted on a specialized loop or glass fiber.[2] For data collection at low temperatures (typically 100 K), the crystal is flash-frozen in a stream of liquid nitrogen.[2]

Causality: Flash-freezing is crucial as it significantly reduces atomic vibrations (thermal motion) and minimizes radiation damage from the high-intensity X-ray beam, leading to a sharper, higher-resolution diffraction pattern.[2]